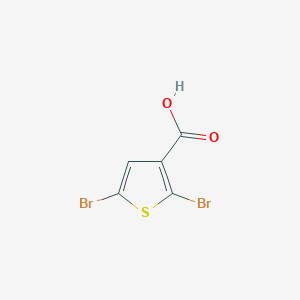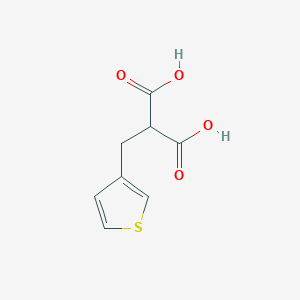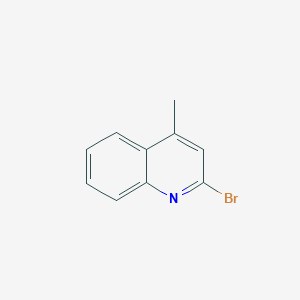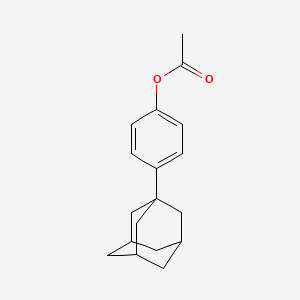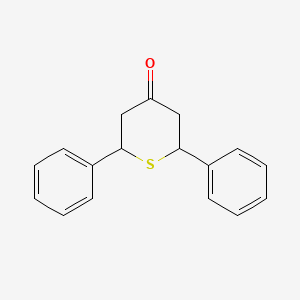
2,6-Diphenyl-tetrahydro-thiopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,6-Diphenyl-tetrahydro-thiopyran-4-one” is a chemical compound with the molecular formula C17H16OS . It has been used in the preparation of meso 1,9-diketones .
Molecular Structure Analysis
The molecular structure of “2,6-Diphenyl-tetrahydro-thiopyran-4-one” can be analyzed using various computational tools. The compound has a molecular weight of 268.4 g/mol . The InChI string representation of the molecule is InChI=1S/C17H16OS/c18-15-11-16 (13-7-3-1-4-8-13)19-17 (12-15)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-Diphenyl-tetrahydro-thiopyran-4-one” include a molecular weight of 268.4 g/mol, a density of 1.2±0.1 g/cm³, a boiling point of 447.7±45.0 °C at 760 mmHg, and a flash point of 254.4±14.4 °C . The compound has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .
科学的研究の応用
Synthesis of Bioactive Compounds
2,6-diphenylthian-4-one serves as a precursor in the synthesis of various bioactive compounds. Its derivatives have been explored for their potential biological activities, including cytotoxic effects against cancer cell lines . The compound’s versatility in chemical reactions allows for the creation of a diverse array of molecules with potential pharmacological applications.
Material Science
In the realm of materials science, derivatives of 2,6-diphenylthian-4-one could be utilized to develop new polymers or coatings with unique properties. The compound’s structure could lend itself to the creation of materials with specific optical or electrical characteristics, which could be beneficial in creating advanced materials for industrial use .
Environmental Science
The structural framework of 2,6-diphenylthian-4-one may be modified to design molecules that can aid in environmental protection. For instance, its derivatives could be used in the development of sensors for detecting environmental pollutants or in the synthesis of compounds that help in the degradation of hazardous substances .
Analytical Chemistry
In analytical chemistry, 2,6-diphenylthian-4-one and its derivatives can be employed as standards or reagents in various spectroscopic methods. Their unique chemical shifts in NMR spectroscopy, for example, can be used for the conformational analysis of complex organic molecules .
Agriculture
While direct applications in agriculture for 2,6-diphenylthian-4-one are not well-documented, its chemical structure suggests potential use in the synthesis of agrochemicals. These could include pesticides or herbicides, where the compound’s derivatives may act as active ingredients or synergistic additives .
Pharmacology
2,6-diphenylthian-4-one derivatives have been investigated for their pharmacological properties. They could serve as lead compounds in drug discovery, particularly in the search for new therapeutic agents with anti-inflammatory, analgesic, or antimicrobial activities .
特性
IUPAC Name |
2,6-diphenylthian-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16OS/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJHHCQGZVIWAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958188 |
Source


|
| Record name | 2,6-Diphenylthian-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diphenyltetrahydro-4H-thiopyran-4-one | |
CAS RN |
37014-01-0 |
Source


|
| Record name | 2,6-Diphenyl-thiacyclohexanone-4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037014010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diphenylthian-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the mechanism by which DPDT inhibits corrosion?
A1: DPDT functions as a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions involved in the corrosion process. [, ] The compound adsorbs onto the mild steel surface, forming a protective layer that hinders the interaction between the corrosive environment and the metal. [, ] This adsorption process follows the Langmuir adsorption isotherm model. [, ]
Q2: Have computational studies been used to investigate the relationship between the structure of DPDT and its inhibition efficiency?
A2: Yes, Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) basis set level have been employed to explore the correlation between the molecular structure of DPDT and its corrosion inhibition efficiency. [, ] These calculations have provided valuable insights into various quantum chemical parameters, including EHOMO, ELUMO, energy gap (ΔE), hardness (η), softness (S), dipole moment (μ), and others. [, ] Analyzing these parameters helps to understand how the electronic and structural features of DPDT contribute to its ability to inhibit corrosion.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1266958.png)

![Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1266962.png)





